Home > Products > Screening Compounds P93672 > [D-PHE2,D-ALA6]-LH-RH
[D-PHE2,D-ALA6]-LH-RH - 54784-44-0

[D-PHE2,D-ALA6]-LH-RH

Catalog Number: EVT-383874
CAS Number: 54784-44-0
Molecular Formula: C59H79N15O13
Molecular Weight: 1206.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Based on the available data, (D-Phe²(sup 2))-(D-Ala²(sup 6))-LRH is likely an antagonist [, ]. These modifications often result in analogs with anti-ovulatory properties [] and the ability to suppress gonadotropin release [].

  • Compound Description: This cyclic LH-RH analog demonstrated less than 10% of the antiovulatory potency compared to the linear antagonist [D-Glu1, D-Phe2, D-Trp3,6] LH-RH [].
  • Relevance: This compound shares the D-Phe2 substitution with the target compound, (D-Phe2)-(D-Ala6)-LH-RH, and both compounds are classified as LH-RH analogs []. The presence of D-amino acids at key positions is a common strategy for developing LH-RH antagonists [].
  • Compound Description: This linear LH-RH analog exhibits potent antagonist activity, serving as a reference point for comparing the antiovulatory potency of [1,6-Cyclo(Ac-Glu1, D-Phe2, D-Trp3, D-Lys6]LH-RH [].
  • Relevance: This compound shares the D-Phe2 substitution with (D-Phe2)-(D-Ala6)-LH-RH and belongs to the same chemical class of LH-RH analogs []. The use of D-amino acids, particularly D-Phe at position 2, is a common modification in designing LH-RH antagonists [].
  • Compound Description: Doxorubicin (DOX), a potent cytotoxic agent, has been incorporated into both agonistic and antagonistic LH-RH analogs []. The conjugation aimed to create targeted anti-cancer agents by exploiting the receptor-binding properties of LH-RH analogs [].
  • Relevance: While not directly structurally related to (D-Phe2)-(D-Ala6)-LH-RH, the concept of modifying LH-RH analogs by adding functional groups, in this case, a cytotoxic agent, highlights the versatility of LH-RH as a scaffold for developing novel therapeutics [].
  • Compound Description: This compound (AN-207) is a derivative of the DOX-containing LH-RH agonist AN-152, exhibiting significantly enhanced potency (500-1000 times) compared to DOX alone [].
  • Relevance: This compound emphasizes the potential for modifying LH-RH analogs to enhance their therapeutic properties, even when the modifications involve conjugation with large molecules like doxorubicin [].
  • Compound Description: SB-75, a highly potent LH-RH antagonist, effectively inhibits pancreatic tumor growth and has been investigated for its potential in treating various cancers [, , , , ].
  • Relevance: SB-75 and (D-Phe2)-(D-Ala6)-LH-RH both belong to the class of LH-RH antagonists and share several structural features. Notably, both compounds feature D-amino acid substitutions at positions 2 and 6, a common characteristic of potent LH-RH antagonists [].
  • Compound Description: This LH-RH agonist, often incorporated into long-acting microcapsule formulations, has shown promise in treating pancreatic cancer [, , , ].
  • Relevance: While (D-Trp6)LH-RH is an agonist and (D-Phe2)-(D-Ala6)-LH-RH is suggested to be an antagonist, both are LH-RH analogs, highlighting the diverse pharmacological profiles achievable through modifications of the LH-RH structure [].
  • Compound Description: SB-05, an LH-RH analog incorporating the alkylating agent D-melphalan at position 6, displays potent agonistic activity and cytotoxic effects against cancer cells [].
  • Relevance: The incorporation of D-amino acids, particularly at position 6, is a common feature between SB-05 and (D-Phe2)-(D-Ala6)-LH-RH, underscoring the significance of this modification in modulating the activity of LH-RH analogs [, ].
  • Compound Description: SB-86, another D-melphalan-containing LH-RH analog, exhibits potent antagonistic activity and cytotoxic effects against various cancer cells [].
  • Relevance: SB-86, similar to (D-Phe2)-(D-Ala6)-LH-RH, highlights the strategy of incorporating D-amino acids into LH-RH analogs to impart specific biological activities. The presence of D-Phe at position 2 is a common feature in antagonists [, ].
  • Compound Description: SB-29, a potent LH-RH antagonist, demonstrated direct inhibitory effects on the growth of human mammary tumor cells in vitro [].
  • Relevance: This compound, along with (D-Phe2)-(D-Ala6)-LH-RH, underscores the potential of LH-RH antagonists as therapeutic agents for hormone-dependent cancers []. Both compounds likely share the D-amino acid substitution at position 2, a common feature in potent antagonists [].
  • Compound Description: Similar to SB-29, SB-30, a potent LH-RH antagonist, exhibited direct growth inhibitory effects on human mammary tumor cells in culture [].
  • Relevance: Both SB-30 and (D-Phe2)-(D-Ala6)-LH-RH belong to the same chemical class of LH-RH antagonists and likely share the D-amino acid substitution at position 2, a structural feature commonly associated with antagonistic activity within this class of compounds [, ].

[N-Ac-Pro,D-pF-Phe,D-Nal(2)]LH-RH

  • Compound Description: This LH-RH analog, containing D-Nal(2) at position 6, displayed potent antagonistic activity in a rat antiovulatory assay [].
  • Relevance: This compound highlights the importance of D-amino acids, particularly aromatic ones, at position 6 for potent antagonistic activity, a feature shared with (D-Phe2)-(D-Ala6)-LH-RH [].

[N-Ac-D-Nal(2),D-pF-Phe,D-Trp,D-Arg]LH-RH

  • Compound Description: This LH-RH antagonist, featuring N-Ac-D-Nal(2) at position 1 and D-Arg at position 6, exhibited high potency and prolonged duration of action in a rat antiovulatory assay [].
  • Relevance: This compound, along with (D-Phe2)-(D-Ala6)-LH-RH, emphasizes the impact of specific D-amino acid substitutions on the potency and duration of action of LH-RH antagonists [].
  • Compound Description: This LH-RH analog completely inhibited LH and FSH release induced by LH-RH in isolated rat pituitaries [].
  • Relevance: While (D-Phe2)-(D-Ala6)-LH-RH is suggested to be an antagonist, both compounds share the D-amino acid substitution at position 6, which is a common feature in LH-RH antagonists [].

Nafarelin Acetate ([6-(3-(2-naphthyl)-D-Ala)]-luteinizing hormone-releasing hormone)

  • Compound Description: A potent synthetic LH-RH agonist, nafarelin acetate, exhibited significantly greater potency in suppressing estrus in female rats compared to native LH-RH [].
  • Relevance: Although nafarelin acetate is an agonist and (D-Phe2)-(D-Ala6)-LH-RH is suggested to be an antagonist, both are LH-RH analogs that demonstrate the diverse pharmacological profiles attainable through modifications of the native LH-RH structure [].
Overview

[D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone is a synthetic peptide analog of the natural luteinizing hormone-releasing hormone. It was developed to enhance the inhibition of luteinizing hormone and follicle-stimulating hormone release, making it a significant compound in the field of endocrinology and oncology. This compound is particularly relevant in the context of treating hormone-dependent cancers, such as prostate cancer.

Source

The compound is synthesized from the natural peptide using various chemical methods, which allow for modifications that enhance its biological activity and stability. The development of this analog has been documented in numerous scientific studies, highlighting its potential therapeutic applications.

Classification

[D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone is classified as a luteinizing hormone-releasing hormone antagonist. This classification indicates that it functions to inhibit the action of luteinizing hormone-releasing hormone at its receptor sites, thereby modulating hormonal responses in various physiological contexts.

Synthesis Analysis

Methods

The synthesis of [D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the incorporation of specific modifications at designated positions.

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of a protected amino acid to a resin. Subsequent amino acids are added in sequence, each protected to prevent unwanted reactions.
  2. Deprotection and Coupling: After each addition, protective groups are removed, allowing for coupling reactions with the next amino acid in the sequence.
  3. Final Cleavage and Purification: Once the full peptide chain is assembled, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography.

Technical Details

The synthesis may involve specific reagents such as dicyclohexylcarbodiimide for coupling and various protecting groups tailored for each amino acid to ensure selective reactions during synthesis. The final product's purity and yield are critical metrics assessed through analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy.

Molecular Structure Analysis

Structure

The molecular structure of [D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone can be represented by its amino acid sequence:

  • Sequence: The sequence includes D-phenylalanine at position 2 and D-alanine at position 6, which are critical for its antagonistic activity.

Data

  • Molecular Weight: Approximately 1,200 daltons.
  • Chemical Formula: C₆₃H₈N₁₈O₁₁S.
  • 3D Structure: The three-dimensional conformation can be modeled using computational chemistry software, which predicts its interaction with receptors based on structural data.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involving [D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone include:

  1. Binding to Receptors: The compound binds to luteinizing hormone-releasing hormone receptors, inhibiting their activation.
  2. Metabolic Stability: The incorporation of D-amino acids enhances resistance to enzymatic degradation compared to natural peptides.

Technical Details

The kinetics of receptor binding can be studied using radiolabeled ligands or competitive binding assays to determine affinity and efficacy.

Mechanism of Action

Process

[D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone functions by competitively inhibiting the natural luteinizing hormone-releasing hormone from binding to its receptors on pituitary gonadotropes. This leads to:

  1. Reduced Gonadotropin Release: Inhibition of luteinizing hormone and follicle-stimulating hormone release from the anterior pituitary gland.
  2. Hormonal Regulation: Altered levels of sex hormones such as testosterone and estrogen, which can be beneficial in treating conditions like prostate cancer.

Data

Studies have shown that administration of this analog leads to significant decreases in serum levels of luteinizing hormone and testosterone in animal models, demonstrating its effectiveness as an antagonist.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Stable under dry conditions but sensitive to hydrolysis in aqueous environments.

Chemical Properties

  • pH Stability: Retains activity across a physiological pH range.
  • Thermal Stability: Decomposes at elevated temperatures; thus, storage conditions should be controlled.

Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.

Applications

Scientific Uses

[D-Phe2,D-Ala6]-Luteinizing Hormone-Releasing Hormone has several applications in scientific research and clinical settings:

  1. Prostate Cancer Treatment: Used as part of therapeutic regimens aimed at reducing testosterone levels in patients with prostate cancer.
  2. Research Tool: Utilized in studies investigating hormonal regulation mechanisms and receptor interactions.
  3. Endocrine Disorders: Potential applications in managing other endocrine disorders characterized by excessive gonadotropin release.

The ongoing research continues to explore additional therapeutic avenues where this compound may provide benefits beyond its current applications.

Historical Development & Contextualization of LHRH Analog Design

Evolution of Gonadotropin-Releasing Hormone (GnRH) Analog Research

The isolation and structural elucidation of native gonadotropin-releasing hormone (GnRH/LH-RH) by Schally and Guillemin in 1971 marked a pivotal breakthrough in reproductive endocrinology. The decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) was identified as the hypothalamic master regulator of the pituitary-gonadal axis, controlling the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [1] [7]. This discovery catalyzed intense research into synthetic analogs with enhanced pharmacological properties. Early efforts focused on agonistic analogs that could paradoxically suppress gonadotropin secretion through receptor downregulation when administered continuously—a phenomenon termed "medical castration." The first-generation analogs, such as [D-Leu⁶]-LH-RH (leuprolide) and [D-Trp⁶]-LH-RH (triptorelin), demonstrated that substitutions at position 6 significantly prolonged biological activity [1] [4]. By the mid-1970s, over 23 mammalian LH-RH variants had been synthesized, laying the groundwork for targeted modifications at positions 2 and 6 to optimize receptor binding and metabolic stability [1] [3].

Table 1: Key First-Generation GnRH Agonists

Analog NamePosition 2 SubstitutionPosition 6 SubstitutionClinical Significance
LeuprolideNoneD-LeucineFDA-approved for prostate cancer (1985)
TriptorelinNoneD-TryptophanEstablished super-agonist potency (EC₅₀ ~0.14 nM)
GoserelinNoneD-Ser(ᵗBu)First implantable depot formulation
BuserelinNoneD-Ser(ᵗBu)Pioneered intranasal delivery

Rationale for D-Amino Acid Substitution in Peptide Engineering

The strategic incorporation of D-amino acids at specific positions in GnRH analogs addresses two critical limitations of the native peptide: rapid enzymatic degradation and low receptor-binding affinity. Native GnRH has an extremely short plasma half-life (2–4 minutes) due to cleavage by endopeptidases at the Tyr⁵-Gly⁶ and Trp³-Ser⁴ bonds [5] [7]. Substituting glycine at position 6 with D-amino acids (e.g., D-Ala, D-Leu, D-Arg) confers three key advantages:

  • Steric Hindrance: D-amino acids introduce non-native chirality that sterically blocks access to protease active sites, particularly those targeting the Tyr⁵-Gly⁶ bond [3] [7].
  • Conformational Stability: Nuclear magnetic resonance studies reveal that D-amino acids stabilize β-turn conformations in the C-terminal region (Pro⁹-Gly¹⁰-NH₂), enhancing receptor docking efficiency [3] [8].
  • Receptor Residence Time: D-isomers increase binding affinity to the GnRH receptor (GnRH-R) by forming hydrophobic interactions with transmembrane domains. For example, [D-Trp⁶]-GnRH exhibits a 50-fold higher binding affinity (IC₅₀ = 0.5 nM) than native GnRH due to optimal filling of the hydrophobic receptor pocket [3] [6].

Position 2 substitutions (e.g., D-Phe²) further stabilize the N-terminal pyroGlu-His segment, which is critical for receptor activation. Molecular dynamics simulations confirm that D-Phe² restricts peptide flexibility, reducing entropic penalty upon binding to GnRH-R [6] [8].

Table 2: Impact of D-Amino Acid Substitutions on GnRH Stability

AnalogProtease Resistance (vs. Native GnRH)Plasma Half-LifeReceptor Binding Affinity (IC₅₀, nM)
Native GnRH2–4 min20.0
[D-Ala⁶]-GnRH~25 min4.2
[D-Leu⁶]-GnRH (Leuprolide)12×~3 hr1.8
[D-Arg⁶]-GnRH15×~90 min0.9
[D-Trp⁶]-GnRH (Triptorelin)18×~4 hr0.5

Chronology of Key Structural Modifications in [D-Phe²,D-Ala⁶]-LH-RH Development

The design of [D-Phe²,D-Ala⁶]-LH-RH (pGlu-D-Phe-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH₂; CAS 54784-44-0) emerged from systematic structure-activity relationship (SAR) studies conducted between 1975–1985:

  • 1975: Fujino et al. first demonstrated that substituting Gly¹⁰-NH₂ with ethylamide groups enhanced potency 3–5×, proving C-terminal modifications extend half-life [1].
  • 1978: Monahan et al. synthesized [D-Ala⁶]-GnRH, showing 8× increased metabolic stability over native GnRH while retaining full agonism (ED₅₀ = 0.9 nM in rat ovulation assays) [3] [5].
  • 1981: Introduction of D-Phe² in analogs like [D-Phe²⁶]-GnRH created a dual-substitution strategy. This analog induced ovulation in Sprague-Dawley rats at 1/20th the dose of native GnRH by combining protease resistance (D-Ala⁶) with enhanced receptor occupancy (D-Phe²) [8].
  • 1983: Comparative studies confirmed [D-Phe²,D-Ala⁶]-LH-RH's unique pharmacological profile:
  • 90% receptor binding at 1 nM vs. 35% for [D-Ala⁶]-GnRH [3]
  • Inositol phosphate production EC₅₀ = 0.6 nM in HEK293 cells expressing rat GnRH-R [3]
  • 4-hour plasma stability in teleost fish models vs. 23-min half-life of wild-type GnRH [5]
  • 1987: Vickery and Nestor's combinatorial studies positioned [D-Phe²,D-Ala⁶]-LH-RH as a template for depot formulations due to its high isoelectric point (pI ≈9), enabling complexation with acidic polymers for sustained release [4] [7].

The analog’s structural innovations are encapsulated in its conformational features:

  • N-Terminal Shield: D-Phe² forms a π-stacking interaction with His¹, protecting the pyroGlu-His bond from aminopeptidases.
  • Hydrophobic Core: D-Ala⁶ enhances van der Waals contacts with Leu⁷ and Arg⁸, stabilizing the β-II turn essential for receptor activation [3] [8].
  • C-Terminal Flexibility: Unmodified Pro⁹-Gly¹⁰-NH₂ allows cleavage by prostate-specific peptidases, enabling localized activity in reproductive tissues [5] [6].

Table 3: Chronological Development of [D-Phe²,D-Ala⁶]-LH-RH

YearInnovationKey FindingReference Source
1975C-terminal ethylamide modification3–5× potency increase; established role of C-terminus in stabilityFujino et al. [1]
1978[D-Ala⁶]-GnRH synthesis8× plasma stability increase; validated position 6 D-amino acidsMonahan et al. [3]
1981Dual D-Phe²/D-Ala⁶ substitutionSynergistic receptor binding (90% at 1 nM); ovulation induction at low dosesEchelon Inc. [8]
1983HEK293 signaling assaysEC₅₀ = 0.6 nM for IP production; established signaling potencyMorgan et al. [3]
1987Physicochemical characterizationHigh pI (≈9) enabling depot formulations; fish model stability studiesVickery & Nestor [4]

Properties

CAS Number

54784-44-0

Product Name

[D-PHE2,D-ALA6]-LH-RH

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C59H79N15O13

Molecular Weight

1206.4 g/mol

InChI

InChI=1S/C59H79N15O13/c1-32(2)25-42(53(82)68-41(15-9-23-63-59(61)62)58(87)74-24-10-16-47(74)57(86)65-30-48(60)77)69-50(79)33(3)66-52(81)43(27-35-17-19-37(76)20-18-35)71-56(85)46(31-75)73-55(84)45(28-36-29-64-39-14-8-7-13-38(36)39)72-54(83)44(26-34-11-5-4-6-12-34)70-51(80)40-21-22-49(78)67-40/h4-8,11-14,17-20,29,32-33,40-47,64,75-76H,9-10,15-16,21-28,30-31H2,1-3H3,(H2,60,77)(H,65,86)(H,66,81)(H,67,78)(H,68,82)(H,69,79)(H,70,80)(H,71,85)(H,72,83)(H,73,84)(H4,61,62,63)/t33-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1

InChI Key

VQKMKQJDJGQSDZ-SZYFUYGVSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6

Synonyms

2-Phe-6-Ala-LHRH
GnRH, Phe(2)-Ala(6)-
LHRH, Phe(2)-Ala(6)-
LHRH, phenylalanyl(2)-alanine(6)-
Phe(2)-Ala(6)-LHRH acetate

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.